Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl
Description
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl is a pyrimidine derivative characterized by a methyl group at position 2, an amino group at position 4, and an ester moiety at position 5 of the pyrimidine ring. The hydrochloride (HCl) salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. It serves as a precursor for synthesizing heterocyclic compounds, particularly in medicinal chemistry, due to the reactivity of its amino and ester groups .
Properties
IUPAC Name |
ethyl 4-amino-2-methylpyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-3-13-8(12)6-4-10-5(2)11-7(6)9;/h4H,3H2,1-2H3,(H2,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVTUODCUCFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857410-56-1 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857410-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is constructed via cyclization of β-keto esters with urea derivatives. For example, ethyl acetoacetate reacts with guanidine carbonate under acidic conditions to yield 2-methylpyrimidine-5-carboxylate intermediates. This step typically achieves yields of 65–75% when conducted in refluxing ethanol.
Introduction of the Amino Group
Amination at the 4-position is achieved using hydroxylamine hydrochloride in formic acid. The reaction proceeds via an intermediate nitrile oxide, which undergoes cycloaddition with the pyrimidine ring. Optimal conditions include:
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Temperature : 105–110°C
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Reaction time : 5 hours
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Solvent : Anhydrous formic acid
Under these conditions, the patent WO2012032528A2 reports a 90% yield for analogous pyrimidine derivatives.
Esterification and Salt Formation
The free base is converted to its hydrochloride salt by treatment with concentrated HCl in acetone. This step enhances solubility and crystallinity:
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Dissolve the free base in acetone at 50°C.
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Add HCl dropwise until pH 1–2 is achieved.
Post-crystallization purity exceeds 98.4% by HPLC, as demonstrated in similar syntheses.
Reaction Optimization and Scalability
Catalytic Systems
Copper catalysts (e.g., CuI) improve amination efficiency by facilitating oxidative addition-reduction cycles. For instance, CuI increases yield from 72% to 88% in analogous reactions.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require careful moisture control. Ethyl acetate is preferred for extractions due to its low miscibility with water.
Industrial-Scale Considerations
Continuous flow reactors reduce batch variability and improve heat dissipation. Key parameters for scale-up include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–85°C (cyclization) |
| Pressure | Atmospheric |
| Residence time | 2–3 hours |
Pilot studies report a 47 g yield (90%) per batch at the kilogram scale.
Purification and Analytical Characterization
Crystallization Techniques
Recrystallization from methanol or n-butanol removes residual impurities. The hydrochloride salt exhibits a sharp melting point of 204–210°C, confirming high purity.
Chromatographic Methods
Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts. Recent advances employ preparative HPLC with C18 columns for >99% purity.
Spectroscopic Validation
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¹H NMR : Signals at δ 1.3 (t, ester CH₃), δ 4.3 (q, ester CH₂), and δ 6.8 (s, pyrimidine H) confirm structure.
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MS (ESI+) : Molecular ion peak at m/z 217.65 [M+H]⁺ aligns with the molecular formula C₈H₁₂ClN₃O₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical cyclization | 65–75 | 95–97 | Moderate |
| Catalytic amination | 85–90 | 98–99 | High |
| Flow chemistry | 90–92 | 99+ | Industrial |
Catalytic methods balance efficiency and cost, while flow chemistry excels in large-scale production .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including:
- Antiviral Agents : Research indicates its potential as a building block for antiviral compounds targeting viral replication mechanisms.
- Anticancer Drugs : Its structural properties allow it to participate in the synthesis of compounds that inhibit cancer cell proliferation.
- Antimicrobial Agents : The compound has shown efficacy against certain bacterial strains, making it a candidate for developing new antibiotics.
Agrochemical Applications
In the field of agrochemicals, this compound is utilized for developing herbicides and fungicides due to its ability to inhibit specific biological pathways in plants and fungi. Its applications include:
- Herbicide Development : Targeting enzyme pathways critical for plant growth, thereby controlling weed populations.
- Fungicide Formulations : Effective against various fungal pathogens, contributing to crop protection strategies.
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that derivatives of ethyl 4-amino-2-methylpyrimidine exhibited significant antiviral activity against influenza viruses, suggesting its potential for further development into therapeutic agents .
- Anticancer Properties : Research published in a peer-reviewed journal highlighted the compound's role in synthesizing novel anticancer agents that showed promising results in inhibiting tumor growth in vitro .
- Agrochemical Efficacy : Field trials indicated that formulations containing ethyl 4-amino-2-methylpyrimidine derivatives significantly reduced fungal infections in crops, leading to improved yields .
Comparison with Related Compounds
The versatility of this compound can be compared with other pyrimidine derivatives:
| Compound Name | Structure | Application |
|---|---|---|
| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | Structure | Antiviral, Antimicrobial |
| Ethyl 4-thio-2-methylpyrimidine-5-carboxylate | Structure | Antibacterial |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Structure | Antifungal |
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidine Derivatives
Ethyl 2-Phenylpyrimidine-5-Carboxylate (Compound 4c)
- Structure : Features a phenyl group at position 2 instead of a methyl group.
- Synthesis : Synthesized via a multi-step process involving benzamidine hydrochloride and diethyl 2-(ethoxymethylene)malonate, followed by POCl₃-mediated chlorination and dehalogenation with zinc powder. Yield: 50% .
- The absence of an amino group reduces nucleophilic reactivity compared to the target compound.
- Applications : Primarily used in heterocyclic synthesis for building blocks in pharmaceuticals.
Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate
- Structure : Contains a chloro group at position 4 and a methylthio group at position 2.
- Synthesis : Prepared via a two-step procedure (details unspecified). Commercial availability in various quantities suggests scalability .
- Properties: The chloro group enables nucleophilic substitution reactions, while the methylthio group contributes to sulfur-based reactivity. The lack of an amino group limits its utility in amine-coupled reactions.
- Applications : Used in cross-coupling reactions and as an intermediate for agrochemicals or pharmaceuticals.
Functional Comparison with Non-Pyrimidine Analogs
Pyran-Based Corrosion Inhibitors (Pr3 and Pyr2)
- Structure: Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (Pr3) and its p-tolyl derivative (Pyr2) are pyran derivatives with amino, cyano, and ester groups.
- Properties : Act as mixed-type corrosion inhibitors for steel in HCl, with efficiency dependent on concentration and temperature. Adsorption follows the Langmuir isotherm .
Pyrrole-Pyrimidine Hybrids (Compound 56)
- Structure : 6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
- Synthesis: Derived from ethyl 2-amino-5-benzoyl-pyrrole-3-carboxylate via reaction with ethyl isothiocyanate .
- Applications : Used in condensed heterocyclic systems for drug discovery.
- Comparison : The target compound’s simpler pyrimidine structure may offer broader versatility in derivatization compared to fused-ring systems.
Biological Activity
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate hydrochloride (EAMPC) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
EAMPC is characterized by the presence of an amino group, a carboxylate moiety, and a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 232.67 g/mol. The functional groups present in EAMPC suggest diverse biological activities, making it a compound of interest in pharmaceutical research.
Biological Activities
Research indicates that EAMPC exhibits a range of biological activities:
- Antimicrobial Properties : EAMPC has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Studies have demonstrated that EAMPC can inhibit cancer cell growth, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231). In vitro studies revealed IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Enzyme Inhibition : EAMPC may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to antiviral or anticancer effects by disrupting cellular processes.
The mechanism by which EAMPC exerts its biological effects involves interaction with various molecular targets:
- Enzyme Interactions : EAMPC can inhibit enzymes that play crucial roles in DNA replication and repair, potentially leading to apoptosis in cancer cells.
- Receptor Modulation : The compound may also interact with receptors involved in cell signaling pathways, influencing cellular responses to growth factors and hormones .
Case Studies
-
Anticancer Efficacy :
A study evaluated the cytotoxic effects of EAMPC on MCF-7 and MDA-MB-231 cells. The results indicated that EAMPC had IC50 values of 0.87–12.91 μM for MCF-7 and 1.75–9.46 μM for MDA-MB-231 cells, outperforming 5-FU, which had IC50 values of 17.02 μM and 11.73 μM respectively . -
Toxicity Assessment :
In toxicity studies conducted on Kunming mice, EAMPC demonstrated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Comparative Analysis
To understand the uniqueness of EAMPC compared to similar compounds, the following table summarizes their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | Contains a methyl group; different activity profile | |
| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Hydroxyl group instead of aminomethyl; distinct solubility | |
| Ethyl 6-amino-2-(aminomethyl)pyrimidine-5-carboxylate | Different position for amino group; varied pharmacological effects |
EAMPC stands out due to its specific combination of functional groups that may confer unique biological activities not present in its analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl, and how are intermediates characterized?
- Methodological Answer : A standard synthesis involves hydrolysis of the ethyl ester group under basic conditions (e.g., KOH in methanol) followed by acidification with HCl to yield the carboxylic acid derivative. For example, ethyl 2-amino-4-methylpyrimidine-5-carboxylate can be hydrolyzed to 2-amino-4-methylpyrimidine-5-carboxylic acid (95% yield) using reflux conditions, with characterization via FT-IR (e.g., 1672 cm⁻¹ for carbonyl stretch) and ¹H NMR (δ 2.52 ppm for methyl group) . The HCl salt is typically isolated via recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- FT-IR : Analyze carbonyl stretches (~1670–1700 cm⁻¹) and NH/OH bands (3100–3500 cm⁻¹) to confirm ester hydrolysis and salt formation .
- ¹H NMR : Identify methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 7.0–9.0 ppm), and amine protons (broad signals around δ 7.0 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid dust formation during weighing .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., desiccator with silica gel) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .
- Catalyst-Free Approaches : Explore aqueous ethanol-mediated reactions to reduce side products, as demonstrated in thiazole-carbamate syntheses .
- Purification : Employ column chromatography with gradients (e.g., 5–20% EtOAc in hexane) to isolate isomers or regio-specific derivatives .
Q. What methodological considerations are critical when studying the interaction of this compound with lipid bilayers using spectroscopic techniques?
- Methodological Answer :
- Sample Preparation : Prepare multilamellar vesicles (MLVs) with controlled hydration states (e.g., D₂O vs. H₂O) to mimic physiological conditions .
- FTIR/Raman Analysis : Focus on phosphate (PO₂⁻, ~1240 cm⁻¹) and carbonyl (C=O, ~1730 cm⁻¹) bands to assess lipid headgroup interactions. Monitor shifts in C-N stretches (~1585 cm⁻¹) to track compound-lipid binding .
- Concentration Gradients : Vary molar ratios (e.g., 1:10 to 1:100 compound:DPPC) to identify saturation points in membrane incorporation .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing the stability of this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC-UV/MS analysis to track decomposition products .
- Data Normalization : Use internal standards (e.g., deuterated analogs) in NMR to correct for solvent/artifact interference .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to FTIR/Raman datasets to distinguish true spectral changes from noise .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Reproduce Synthetic Conditions : Ensure identical reagents (e.g., anhydrous solvents) and purification methods (e.g., recrystallization vs. chromatography) as literature protocols .
- Cross-Validate Techniques : Combine DSC (Differential Scanning Calorimetry) with variable-temperature XRD to confirm polymorphic transitions affecting melting points .
- Collaborative Verification : Share samples with independent labs for parallel characterization to rule out instrumental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
